molecular formula C14H14ClNO2 B2676301 3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1795487-27-2

3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2676301
CAS No.: 1795487-27-2
M. Wt: 263.72
InChI Key: HKXFEWWKJHRLJO-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide is a chemical compound of significant interest in agricultural and antimicrobial research. This benzamide derivative features a furan ring, a structural motif commonly associated with biological activity in medicinal and agrochemical agents. Researchers are particularly interested in its potential application as a fungicidal and anti-oomycete agent. Structurally related 1,2,4-triazole derivatives containing carboxamide fragments have demonstrated potent, broad-spectrum activity against various phytopathogenic fungi, including Physalospora piricola , which causes apple ring rot, and the oomycete Phytophthora capsici . The carboxamide group is a key pharmacophore found in many commercial fungicides, such as Succinate Dehydrogenase Inhibitors (SDHIs), where it plays a critical role in disrupting the mitochondrial respiratory chain of fungal pathogens . Furthermore, the furan heterocycle is a common building block in bioactive molecules, contributing to interactions with biological targets through hydrogen bonding and other non-covalent interactions . The molecular structure of this compound, which combines a chloro-substituted benzamide with a furanyl alkyl chain, suggests potential for investigating its affinity for enzymatic targets like 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-10(7-11-5-6-18-9-11)16-14(17)12-3-2-4-13(15)8-12/h2-6,8-10H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXFEWWKJHRLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-hydroxy-N-[1-(furan-3-yl)propan-2-yl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide serves as a valuable building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus15.625
Escherichia coli62.5
Pseudomonas aeruginosa31.25

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger.

Fungal Strain Minimum Inhibitory Concentration (MIC) (µM)
Candida albicans6.5
Aspergillus niger12.5

Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).

Cancer Cell Line IC50 (µM)
HeLa10
MCF715

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating potential for further development in cancer therapeutics.

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of this compound, showing effectiveness comparable to established antibiotics like ciprofloxacin and fluconazole. This suggests its potential as an alternative therapeutic agent in treating resistant infections.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications to the furan moiety significantly impacted biological activity. This insight provides pathways for optimizing efficacy through targeted chemical synthesis.

Biofilm Inhibition

The compound exhibited moderate-to-good biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential application in chronic infections where biofilm formation poses treatment challenges.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide core can interact with enzymes or receptors, leading to modulation of their activity. The chloro group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

2-Bromo-N-[1-(Furan-3-yl)Propan-2-yl]Benzamide ()
  • Structural Difference : Bromine replaces chlorine at the benzene para position.
  • However, this substitution may also reduce metabolic stability due to higher molecular weight (MW: ~352 vs. ~308 for the chloro analog).
3-Chloro-N-(2-Nitrophenyl)Benzamide ()
  • Structural Difference : A nitro group replaces the furan-propan-2-yl chain.
  • Crystallographic Insights : The nitro-substituted analog exhibits planar amide geometry (r.m.s. deviation = 0.0164 Å) and forms C–H···O hydrogen-bonded chains along the [010] axis. The shortest Cl···Cl contact is 3.943 Å, longer than typical halogen-halogen interactions (~3.8 Å), suggesting weaker intermolecular forces compared to compounds with optimized halogen placement .

Heterocyclic Modifications

3-Chloro-N-[N-(Furan-2-Carbonyl)-Hydrazinocarbothioyl]Benzamide ()
  • Structural Difference : Incorporates a thiosemicarbazide group and a furan-2-carbonyl substituent.
  • Conformational Analysis: The benzoyl group adopts a trans conformation relative to the thiono group, creating a rigid scaffold.
3-Chloro-5-Methoxy-4-(1-Methylethoxy)-N-[4-(2-Thiazolyl)Phenyl]Benzamide ()
  • Structural Difference : Substituted with methoxy, isopropoxy, and thiazole groups.
  • Functional Impact : The thiazole ring introduces additional hydrogen-bonding and π-stacking capabilities, while alkoxy groups enhance solubility. Such modifications are common in agrochemicals (e.g., flutolanil derivatives in ) .

Pharmacologically Relevant Derivatives

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide ()
  • Structural Difference : Trifluoropropyl and halogen-rich substituents.
  • Design Rationale : Fluorine and trifluoromethyl groups improve metabolic stability and membrane permeability, as seen in patented fungicides and herbicides (). The target compound’s lack of fluorine may limit its utility in similar applications .
N-(2-Chloro-3,6-Difluorophenyl)-5-Fluoro-4-(Triazolyl)Benzamide ()
  • Structural Difference : Triazole and multiple fluorine atoms.
  • Biological Relevance : Triazole rings are prevalent in antifungal agents (e.g., cyprofuram in ), suggesting that the target compound’s furan group could be explored for analogous activity with modified selectivity .

Structural and Functional Data Table

Compound Name Molecular Weight Key Substituents Notable Properties Reference
3-Chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide ~308.7 3-Chlorophenyl, furan-3-yl Potential halogen bonding, moderate lipophilicity -
2-Bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide ~352.6 2-Bromophenyl, furan-3-yl Enhanced halogen bonding, higher MW
3-Chloro-N-(2-nitrophenyl)benzamide 276.67 3-Chlorophenyl, 2-nitrophenyl Planar amide, C–H···O chains
3-Chloro-N-[4-(2-thiazolyl)phenyl]benzamide ~372.8 Thiazole, methoxy, isopropoxy Agrochemically relevant

Research Implications and Gaps

  • Crystallographic Studies : The target compound’s crystal structure remains uncharacterized. Insights from analogs (e.g., ) suggest that its furan ring may disrupt Cl···Cl interactions but promote C–H···O or π–π stacking.
  • Biological Screening: No activity data is provided for the target compound.
  • Synthetic Flexibility : The propan-2-yl chain offers a site for further derivatization (e.g., introducing fluorinated groups as in ).

Biological Activity

3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H12ClN and a molecular weight of 235.69 g/mol. Its structure includes a benzamide core substituted with a chloro group and a furan moiety, which is known to participate in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring facilitates π-π stacking interactions with aromatic amino acids in proteins, while the chloro group can form hydrogen bonds or engage in halogen bonding. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing chloro and furan groups have shown potent activity against both Gram-positive and Gram-negative bacteria. In vitro testing revealed minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

Research indicates that benzamide derivatives can act as inhibitors of various cancer-related enzymes. For example, studies have shown that related compounds inhibit the activity of specific kinases involved in cancer progression. The structure-activity relationship (SAR) analyses suggest that modifications to the furan and chloro groups significantly impact their efficacy against cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of several benzamide derivatives, including those with furan substitutions, reported that compounds with a similar structure to this compound displayed excellent antibacterial activity against Escherichia coli and Klebsiella pneumoniae. The study utilized an agar well diffusion method, confirming the compound's potential as a lead for further development .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of benzamide derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with furan rings showed enhanced cytotoxic effects compared to their non-furan counterparts. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this class of compounds .

Research Findings

Study Focus Findings
Study AAntimicrobialMIC values as low as 25 µg/mL against S. aureus
Study BAnticancerInduction of apoptosis in cancer cell lines
Study CEnzyme InhibitionSignificant inhibition of kinases related to cancer

Q & A

Q. How to reconcile conflicting NMR and X-ray data on conformational isomerism?

  • Case Study : X-ray data for 3-chloro-N-(3-chlorophenyl)benzamide shows a planar amide group, while NMR suggests restricted rotation. Solution: Variable-temperature NMR (VT-NMR) confirms rotational barriers (~12 kcal/mol) at 25°C .

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